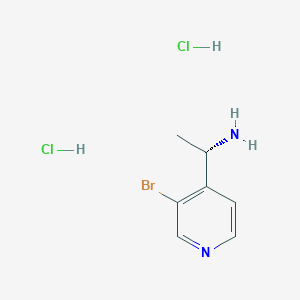

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2089245-92-9 . It has a molecular weight of 273.99 . It’s a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-(3-bromopyridin-4-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 273.99 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Selective Amination of Polyhalopyridines

The palladium-catalyzed selective amination of polyhalopyridines, including 3-bromopyridine derivatives, has been demonstrated to yield high chemoselectivity and isolated yields. This methodology facilitates the synthesis of amino-substituted pyridines, essential in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Alpha-pyridylation of Chiral Amines

Alpha-pyridylation of chiral amines through urea coupling, lithiation, and rearrangement, involving bromopyridines, has been optimized to achieve high enantioselectivity. This process is crucial for constructing quaternary stereogenic centers in organic molecules, which are valuable in medicinal chemistry (Clayden & Hennecke, 2008).

Synthesis and Crystal Structure of Schiff Base Compounds

Schiff base compounds derived from bromopyridines, like the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, have been characterized to exhibit excellent antibacterial activities. These findings are significant for developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).

Spiroaziridination Under High Pressure

The high-pressure spiroaziridination reaction between primary amines and bromo-substituted acetates offers a novel approach to synthesizing spiroaziridines, which are valuable intermediates in synthetic organic chemistry. This reaction showcases the versatility of bromopyridine derivatives in facilitating complex transformations (Rulev & Maddaluno, 2001).

Amination of Aryl Halides Using Copper Catalysis

The copper-catalyzed amination of aryl halides, including bromopyridines, represents a significant advancement in the field of cross-coupling reactions. This method provides an efficient route to aminopyridines with potential applications in drug discovery and development (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

(1S)-1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKEGANYHMEV-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2932156.png)

![8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2932159.png)

![3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2932160.png)

![6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2932162.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)

![1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2932165.png)